
1,1'-Sulfinylbis(3-fluoro-4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) is a chemical compound with the molecular formula C14H12F2O3S It is characterized by the presence of two 3-fluoro-4-methoxybenzene groups connected by a sulfinyl (SO) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) typically involves the reaction of 3-fluoro-4-methoxybenzene with a sulfinylating agent. One common method involves the use of sulfinyl chloride (SOCl2) as the sulfinylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the sulfinyl linkage.
Industrial Production Methods
Industrial production of 1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group.
Reduction: The sulfinyl group can be reduced to a sulfide group.
Substitution: The fluorine atoms on the benzene rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: The major product is 1,1’-Sulfonyldis(3-fluoro-4-methoxybenzene).
Reduction: The major product is 1,1’-Sulfidylbis(3-fluoro-4-methoxybenzene).
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and specificity through interactions with hydrophobic pockets in the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,1’-Sulfonyldis(3-fluoro-4-methoxybenzene): Similar structure but with a sulfone group instead of a sulfinyl group.
1,1’-Sulfidylbis(3-fluoro-4-methoxybenzene): Similar structure but with a sulfide group instead of a sulfinyl group.
3-Fluoro-4-methoxybenzene: The parent compound without the sulfinyl linkage.
Uniqueness
1,1’-Sulfinylbis(3-fluoro-4-methoxybenzene) is unique due to the presence of the sulfinyl linkage, which imparts distinct chemical reactivity and potential biological activity. The combination of fluorine and methoxy groups on the benzene rings further enhances its properties, making it a valuable compound for various applications.
Properties
CAS No. |
5400-66-8 |
|---|---|
Molecular Formula |
C14H12F2O3S |
Molecular Weight |
298.31 g/mol |
IUPAC Name |
2-fluoro-4-(3-fluoro-4-methoxyphenyl)sulfinyl-1-methoxybenzene |
InChI |
InChI=1S/C14H12F2O3S/c1-18-13-5-3-9(7-11(13)15)20(17)10-4-6-14(19-2)12(16)8-10/h3-8H,1-2H3 |
InChI Key |
DJVIXJWCIILEEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)C2=CC(=C(C=C2)OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






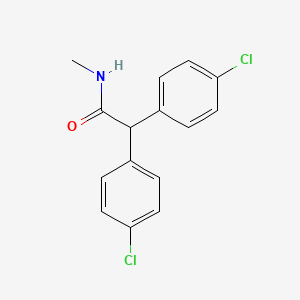
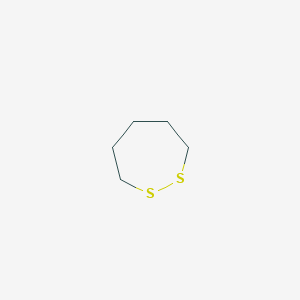
![2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14740048.png)
![1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine](/img/structure/B14740063.png)
![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)

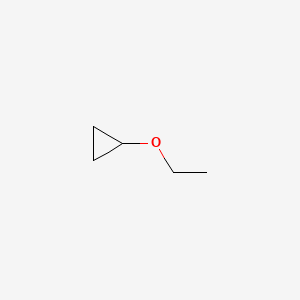
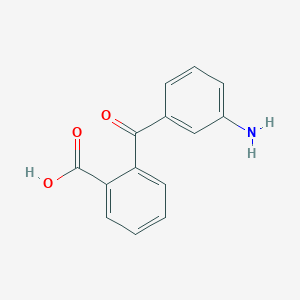
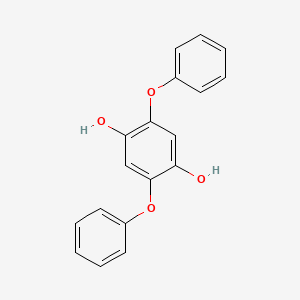
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
